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Compound of Interest

Compound Name: 4-[(Methylamino)methyllphenol
CAS No.: 78507-19-4
Cat. No.: B3022743

Get Quote

4-[(Methylamino)methyl]phenol, also known by its IUPAC name 4-
(methylaminomethyl)phenol, is a crystalline organic compound.[1][2] Its identity is
unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 78507-
19-4.[1][2] The molecule's structure is foundational to its chemical reactivity and potential
biological activity, featuring a phenol ring substituted at the para position with a methylamino-
methyl group.

Table 1: Physicochemical and ldentification Properties
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Synthesis and Characterization

The synthesis of 4-[(Methylamino)methyl]phenol is most effectively achieved via the Mannich
reaction. This classic organic reaction is chosen for its efficiency in aminomethylating acidic
protons, such as the one found on the phenolic ring, using formaldehyde and a secondary
amine.

Synthetic Workflow: Mannich Reaction

The causality behind this choice of reaction lies in the high reactivity of the phenol ring at the
ortho and para positions towards electrophilic aromatic substitution. The Mannich reaction
generates an in-situ electrophile (an iminium ion from formaldehyde and methylamine) that
readily attacks the electron-rich phenol ring.
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Caption: Proposed synthetic workflow for 4-[(Methylamino)methyl]phenol via the Mannich
reaction.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of a product with the expected
spectral data confirms the reaction's efficacy.

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve phenol (1.0 eq) in ethanol. Cool the flask to 0°C in an ice bath.

Reagent Addition: To the cooled solution, slowly add aqueous methylamine (1.2 eq) followed
by aqueous formaldehyde (1.2 eq). The slow addition is crucial to control the initial
exothermic reaction.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Subsequently, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using
Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Carefully
neutralize the solution with a saturated solution of sodium bicarbonate (NaHCOs) until
effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 50 mL). The choice of ethyl acetate provides a good balance of polarity for
extracting the product while leaving inorganic salts in the aqueous layer.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Naz=S0Oa), filter,
and concentrate under reduced pressure. Purify the resulting crude solid using flash column
chromatography on silica gel.

Characterization: Confirm the identity and purity of the white to yellowish solid product using
'H NMR, 8C NMR, Mass Spectrometry, and IR spectroscopy.
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Potential Biological Activity and Mechanisms of
Action

While direct pharmacological data for 4-[(Methylamino)methyl]phenol is limited, its structural
motifs allow for informed hypotheses regarding its potential biological roles. The structure
shares features with known bioactive molecules, including biogenic amines and quorum

sensing inhibitors.

Structural Analogy to Adrenergic Agents

The compound can be viewed as a structural analog of sympathomimetic amines like
synephrine. The core phenethylamine backbone is present, suggesting a potential interaction
with adrenergic receptors. Binding to these receptors could elicit a range of physiological
responses, making this an important area for screening in drug development.
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Caption: Hypothetical signaling pathway via adrenergic receptor modulation.

Quorum Sensing Inhibition

The isomeric compound, 2-[(Methylamino)methyl]phenol, has been demonstrated to inhibit
biofilm formation in Staphylococcus aureus by targeting the quorum regulator SarA.[4][5] This
precedent strongly suggests that 4-[(Methylamino)methyl]phenol should be investigated for
similar antivirulence properties. The mechanism likely involves competitive binding to the
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regulatory protein, thereby down-regulating the expression of virulence factors. This makes the
compound a valuable tool for research into novel antimicrobial strategies that circumvent
traditional antibiotic resistance.

Tyrosinase Inhibition

Many 4-substituted phenols are known to interact with tyrosinase, the key enzyme in melanin
synthesis.[6] These compounds can act as substrates or inhibitors, leading to depigmentation.
This class of compounds is studied for treating hyperpigmentation disorders and has potential
applications in melanoma therapy by increasing the immunogenicity of melanoma cells.[6]
Therefore, evaluating the effect of 4-[(Methylamino)methyl]phenol on tyrosinase activity is a
logical and compelling avenue of research.

Applications in Research and Drug Development

The utility of 4-[(Methylamino)methyl]phenol extends across several domains:

» Synthetic Building Block: It serves as a versatile precursor for the synthesis of more complex
molecules, including potential drug candidates, dyes, and polymers.[1] The presence of two
reactive sites (the phenolic hydroxyl and the secondary amine) allows for sequential and
diverse chemical modifications.

o Lead Compound Discovery: As outlined above, its structural characteristics make it a prime
candidate for screening in assays for adrenergic activity, quorum sensing inhibition, and
tyrosinase modulation.

e Biochemical Probe: In biochemical research, it can be used to probe the active sites of
enzymes or receptors that recognize phenolic or aminomethyl moieties.[1]

Analytical Methodologies

Rigorous analytical control is essential to ensure the identity, purity, and quality of 4-
[(Methylamino)methyl]phenol for any research application.

Chromatographic Purity Assessment
Protocol: High-Performance Liquid Chromatography (HPLC)
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o System: A standard HPLC system with a UV detector.
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pym).

» Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1%
trifluoroacetic acid, TFA), for example, a 30:70 (v/v) ratio. The TFA is critical for good peak
shape by protonating the amine.

e Flow Rate: 1.0 mL/min.
e Detection: UV at 275 nm.
o Sample Preparation: Dissolve a precisely weighed sample (~1 mg/mL) in the mobile phase.

e Analysis: Inject 10 yL and integrate the peak area. Purity is calculated as the percentage of
the main peak area relative to the total peak area.

Structural Confirmation

Table 2: Representative Analytical Techniques for Structural Elucidation
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Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety.
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Hazard Identification: The compound is classified as harmful if swallowed, a skin irritant, a
cause of serious eye damage, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles
with side shields, and a lab coat.[1] Work in a well-ventilated fume hood to avoid inhalation of
dust.

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.qg.,
nitrogen or argon) at 2—-8 °C.[1] This prevents oxidation and degradation.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for
chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3022743?utm_src=pdf-body
https://pubchemlite.deepchem.io/compound/13104924
https://www.benchchem.com/product/b3022743?utm_src=pdf-custom-synthesis
https://chembk.com/en/chem/4-[(methylamino)methyl]phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylamino_methyl_phenol
https://pubchemlite.lcsb.uni.lu/e/compound/13104924
https://www.researchgate.net/figure/Synthesis-scheme-for-2-Methylaminomethylphenol_fig1_318419486
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2017.01290/epub
https://www.researchgate.net/publication/331121402_Mechanism_of_action_of_4-substituted_phenols_to_induce_vitiligo_and_anti-melanoma_immunity
https://www.benchchem.com/product/b3022743#what-is-4-methylamino-methyl-phenol
https://www.benchchem.com/product/b3022743#what-is-4-methylamino-methyl-phenol
https://www.benchchem.com/product/b3022743#what-is-4-methylamino-methyl-phenol
https://www.benchchem.com/product/b3022743?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

